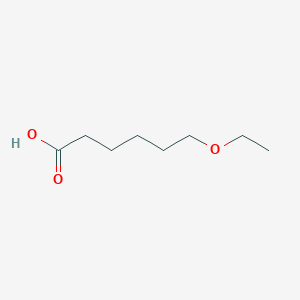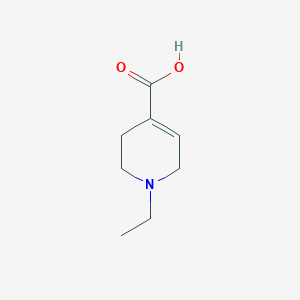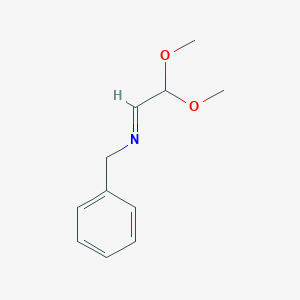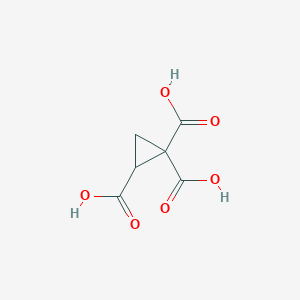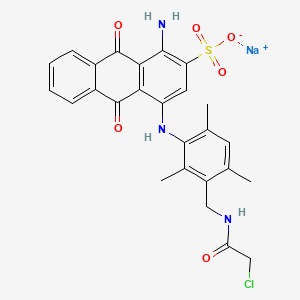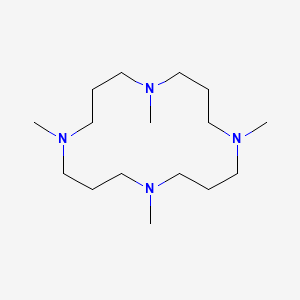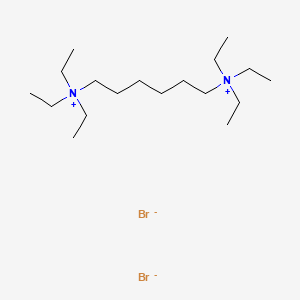
Ammonium, hexamethylenebis(triethyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ammonium, hexamethylenebis(triethyl-, dibromide is a quaternary ammonium compound with the molecular formula C18H42Br2N2. It is known for its unique structure, which includes two triethylammonium groups connected by a hexamethylene chain, and two bromide ions as counterions. This compound is primarily used in research and industrial applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, hexamethylenebis(triethyl-, dibromide typically involves the reaction of 1,6-dibromohexane with triethylamine. The reaction proceeds as follows:
Reactants: 1,6-dibromohexane and triethylamine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions.
Procedure: Triethylamine is added to a solution of 1,6-dibromohexane in acetonitrile. The mixture is heated under reflux for several hours, leading to the formation of the desired product.
Purification: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Using large-scale reactors to mix 1,6-dibromohexane and triethylamine.
Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
Ammonium, hexamethylenebis(triethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted by other nucleophiles, such as hydroxide or chloride ions.
Complex Formation: It can form complexes with metal ions due to its quaternary ammonium groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, chloride, and acetate ions.
Solvents: Reactions are typically carried out in polar solvents such as water or ethanol.
Conditions: Reactions are often performed at room temperature or under mild heating.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include ammonium salts with different anions.
Complexes: Formation of metal-ammonium complexes.
科学的研究の応用
Ammonium, hexamethylenebis(triethyl-, dibromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Ammonium, hexamethylenebis(triethyl-, dibromide involves its interaction with biological membranes and metal ions:
Membrane Interaction: The quaternary ammonium groups interact with the negatively charged components of cell membranes, potentially disrupting membrane integrity.
Metal Ion Binding: The compound can bind to metal ions, forming stable complexes that can be used in various applications.
類似化合物との比較
Ammonium, hexamethylenebis(triethyl-, dibromide can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium Bromide: Similar in structure but with methyl groups instead of ethyl groups.
Hexadecyltrimethylammonium Bromide: Contains a longer alkyl chain, leading to different physical properties.
Benzalkonium Chloride: Contains a benzyl group, commonly used as a disinfectant.
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and applications compared to other quaternary ammonium compounds.
特性
CAS番号 |
7072-43-7 |
|---|---|
分子式 |
C18H42BrN2+ |
分子量 |
366.4 g/mol |
IUPAC名 |
triethyl-[6-(triethylazaniumyl)hexyl]azanium;bromide |
InChI |
InChI=1S/C18H42N2.BrH/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6;/h7-18H2,1-6H3;1H/q+2;/p-1 |
InChIキー |
IZBWODOAPHQLNL-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[Br-].[Br-] |
正規SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[Br-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


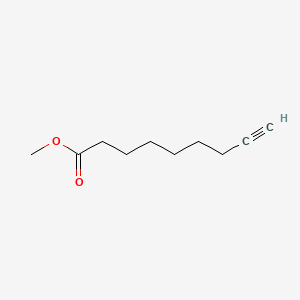
![9-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3056276.png)
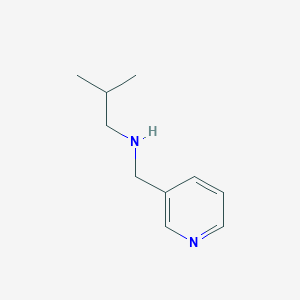
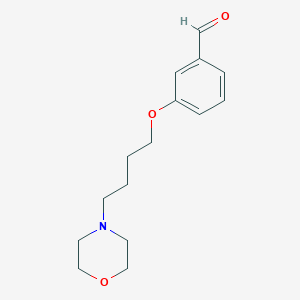
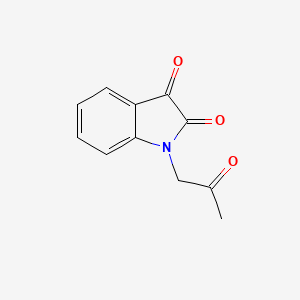
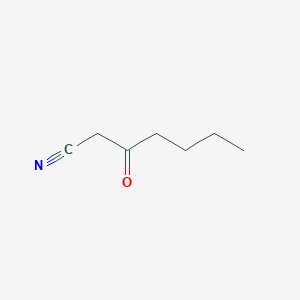

![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)
